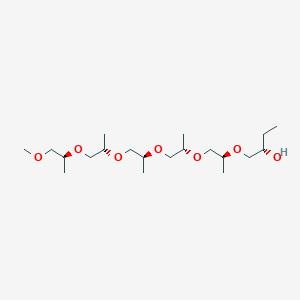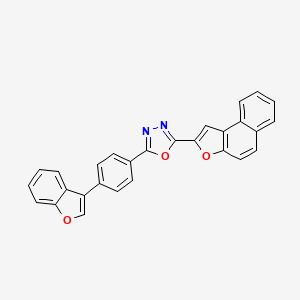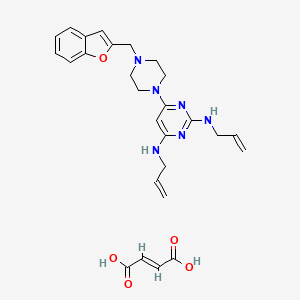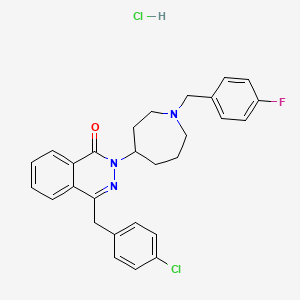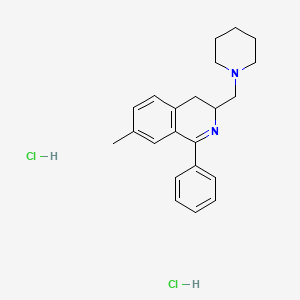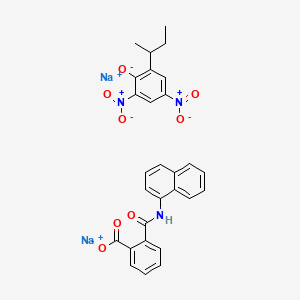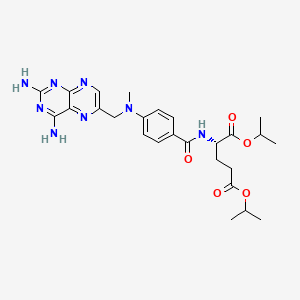
3,6-Di-O-methyl-beta-cyclodextrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Di-O-methyl-beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. This compound is characterized by the methylation of hydroxyl groups at the 3 and 6 positions of the glucose units. The modification enhances its solubility and ability to form inclusion complexes with various guest molecules, making it valuable in numerous scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di-O-methyl-beta-cyclodextrin typically involves the selective methylation of beta-cyclodextrin. One common method is the reaction of beta-cyclodextrin with methyl iodide in the presence of a strong base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete methylation of the hydroxyl groups at the 3 and 6 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization and filtration techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 3,6-Di-O-methyl-beta-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The methylated hydroxyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Complexation Reactions: It forms inclusion complexes with a wide range of guest molecules through non-covalent interactions, enhancing the solubility and stability of the guest molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are commonly used.
Major Products:
Functionalized Cyclodextrins: Substitution reactions can yield various functionalized derivatives of this compound.
Inclusion Complexes: The major products of complexation reactions are the inclusion complexes formed with guest molecules, which have enhanced solubility and stability.
Scientific Research Applications
3,6-Di-O-methyl-beta-cyclodextrin has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which 3,6-Di-O-methyl-beta-cyclodextrin exerts its effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule encapsulates hydrophobic guest molecules, shielding them from the aqueous environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .
Comparison with Similar Compounds
2,6-Di-O-methyl-beta-cyclodextrin: Similar to 3,6-Di-O-methyl-beta-cyclodextrin but with methylation at the 2 and 6 positions.
2,3,6-Tri-O-methyl-beta-cyclodextrin: A derivative with methylation at the 2, 3, and 6 positions, offering even greater solubility and complexation capabilities
Uniqueness: this compound is unique due to its specific methylation pattern, which provides a balance between solubility and the ability to form stable inclusion complexes. This makes it particularly useful in applications where moderate solubility enhancement and strong complexation are required .
Properties
CAS No. |
123155-22-6 |
|---|---|
Molecular Formula |
C56H98O35 |
Molecular Weight |
1331.4 g/mol |
IUPAC Name |
(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,38,40,42,44,46,48-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-37,39,41,43,45,47,49-heptol |
InChI |
InChI=1S/C56H98O35/c1-64-15-22-36-43(71-8)29(57)50(78-22)86-37-23(16-65-2)80-52(31(59)45(37)73-10)88-39-25(18-67-4)82-54(33(61)47(39)75-12)90-41-27(20-69-6)84-56(35(63)49(41)77-14)91-42-28(21-70-7)83-55(34(62)48(42)76-13)89-40-26(19-68-5)81-53(32(60)46(40)74-11)87-38-24(17-66-3)79-51(85-36)30(58)44(38)72-9/h22-63H,15-21H2,1-14H3/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 |
InChI Key |
VTLMEPDCCLBSJF-DXCNPSTGSA-N |
Isomeric SMILES |
COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)O)COC)COC)COC)COC)COC)COC)O)OC |
Canonical SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)O)OC4C(OC(C(C4OC)O)OC5C(OC(C(C5OC)O)OC6C(OC(C(C6OC)O)OC7C(OC(C(C7OC)O)OC8C(OC(O2)C(C8OC)O)COC)COC)COC)COC)COC)COC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



